molecular formula C17H12ClN7O3 B4762118 N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4762118
M. Wt: 397.8 g/mol
InChI Key: PFJAZHZDLISSLT-UHFFFAOYSA-N
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Description

N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitropyrazole moiety, and a pyrazolopyrimidine core

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN7O3/c1-23-9-14(25(27)28)16(22-23)12-6-7-24-15(20-12)8-13(21-24)17(26)19-11-4-2-10(18)3-5-11/h2-9H,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJAZHZDLISSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Formation of the Pyrazolopyrimidine Core: The nitrated pyrazole is then reacted with a suitable aldehyde or ketone to form the pyrazolopyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorophenyl halide.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an amine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and various nucleophiles.

Scientific Research Applications

N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    METHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE: This compound shares the chlorophenyl group but has a different core structure.

    4-CHLORO-2-METHYLPHENYL N-(O-TOLYL)CARBAMATE: This compound also contains a chlorophenyl group but differs in its functional groups and overall structure.

    METHYL 2-(4-CHLOROPHENYL)ACETATE: This compound has a simpler structure with a chlorophenyl group and an acetate moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(4-CHLOROPHENYL)-5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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